Enhanced Lipophilicity (XLogP3-AA) over the Oxolane Analog
This compound exhibits a computed XLogP3-AA of -0.3, which is higher than the -0.7 value of its direct 5-membered oxolane analog, 2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde [1][2]. This 0.4 log unit difference represents a 2.5-fold increase in partition coefficient and can be a decisive factor in optimizing a lead compound's membrane permeability and oral absorption potential where a slight increase in lipophilicity is needed without drastically altering the core scaffold [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde (CAS 1934968-14-5), XLogP3-AA: -0.7 |
| Quantified Difference | Difference of 0.4 log units; ~2.5x higher partition coefficient |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) [1] |
Why This Matters
This property difference is critical for medicinal chemists when selecting between a six- and five-membered ring analog to fine-tune lipophilicity during lead optimization without changing the core pharmacophore.
- [1] PubChem. (2026). Computed Properties for CID 122164157, rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxane-3-carbaldehyde. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for CID 130975776, 2-(1-Methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde. National Center for Biotechnology Information. View Source
